molecular formula C16H12ClN3O4S B2971737 N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide CAS No. 329269-15-0

N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide

Cat. No.: B2971737
CAS No.: 329269-15-0
M. Wt: 377.8
InChI Key: RJGXMYNAKHGAOL-UHFFFAOYSA-N
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Description

N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide is a heterocyclic compound featuring a fused [1,4]dioxino[2,3-g]quinoxaline core substituted with a chlorine atom at position 8 and a benzenesulfonamide group at position 5. Its molecular formula is C₁₈H₁₃ClN₄O₄S (calculated molecular weight: 434.9 g/mol) .

Properties

IUPAC Name

N-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O4S/c17-15-16(20-25(21,22)10-4-2-1-3-5-10)19-12-9-14-13(8-11(12)18-15)23-6-7-24-14/h1-5,8-9H,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGXMYNAKHGAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)NS(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of 1,2-diaminobenzene with 1,2-diketones under acidic conditions. Subsequent chlorination and introduction of the dioxin ring are performed using specific reagents and reaction conditions to achieve the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding quinoxaline derivatives.

  • Reduction: Reduction products such as hydroquinones or amines.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry and Biology: N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide has applications in organic synthesis and as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for further research in drug discovery.

Industry: In the chemical industry, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s [1,4]dioxino[2,3-g]quinoxaline core distinguishes it from analogs with related diazine systems:

  • Quinoxaline vs. Quinazoline: Quinoxaline (two adjacent nitrogen atoms) and quinazoline (non-adjacent nitrogens) differ in electronic distribution. For example, the quinazoline derivative SH-340 (N-(3-chloro-4-fluorophenyl)-7-((4-methylpiperazin-1-yl)methyl)-7,8-dihydro[1,4]dioxino[2,3-g]quinazolin-4-amine) demonstrated keratinocyte differentiation activity for atopic dermatitis treatment, highlighting the biological relevance of quinazoline-based structures .
  • Quinoline Derivatives: The (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides (e.g., IIIa) share a sulfonamide group but use a quinoline core, which may alter binding interactions in biological systems .

Substituent Effects

Table 1: Key Substituents and Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Application/Activity References
Target Compound [1,4]dioxino[2,3-g]quinoxaline 8-Cl, benzenesulfonamide 434.9 Potential enzyme inhibition
IIIa (Quinoline derivative) Quinoline 5-Cl, 8-hydroxy, benzenesulfonamide Not reported Synthetic intermediate
SH-340 (Quinazoline derivative) [1,4]dioxino[2,3-g]quinazoline 3-Cl, 4-F-phenyl, piperazinylmethyl Not reported Keratinocyte differentiation
OLED Emitter (Benzo-fused quinoxaline) Benzo[5,6][1,4]dioxino[2,3-g]quinoxaline Phenoxazine substituents Not reported TADF emitter (λmax 556 nm)
sc-354636 (Acetamide analog) [1,4]dioxino[2,3-g]quinoxaline 8-Cl, acetamidophenyl sulfonamide 434.9 Research chemical (properties under study)
Key Observations:
  • Sulfonamide vs. Acetamide : Replacing benzenesulfonamide with acetamide (as in sc-354636 ) reduces hydrophobicity and may alter pharmacokinetic properties .

Biological Activity

N-{8-chloro-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-yl}benzenesulfonamide is a compound that has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoxaline core with a sulfonamide group, which is known to enhance solubility and bioactivity. Its structural formula can be represented as follows:

C15H12ClN3O4S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{O}_4\text{S}

Research indicates that compounds similar to this compound may exert their biological effects through several pathways:

  • NF-kB Pathway Inhibition : Analogous compounds have been shown to suppress the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response. The inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines .
  • Antimicrobial Activity : Quinoxaline derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.65 µM .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated in several studies:

Pathogen MIC (µg/mL) Activity
Mycobacterium tuberculosis0.65Excellent
Escherichia coli5.0Moderate
Staphylococcus aureus2.5High
Pseudomonas aeruginosa>100No activity

Case Studies

A notable case study involved the synthesis and testing of various quinoxaline derivatives for their antimicrobial properties. The study highlighted that modifications to the quinoxaline ring significantly influenced the activity against Gram-positive and Gram-negative bacteria .

In another investigation focusing on the NF-kB pathway, compounds were screened for their ability to inhibit this pathway effectively. The results indicated that some sulfonamide derivatives could significantly lower NF-kB activation levels in vitro, suggesting potential applications in treating inflammatory diseases .

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